![molecular formula C34H62Sn B12527948 Tributyl[2-heptyl-5-(non-1-EN-2-YL)phenyl]stannane CAS No. 820964-77-0](/img/structure/B12527948.png)
Tributyl[2-heptyl-5-(non-1-EN-2-YL)phenyl]stannane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tributyl[2-heptyl-5-(non-1-EN-2-YL)phenyl]stannane is an organotin compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a tin atom bonded to a phenyl group substituted with heptyl and non-1-en-2-yl groups, along with three butyl groups attached to the tin atom.
Métodos De Preparación
The synthesis of Tributyl[2-heptyl-5-(non-1-EN-2-YL)phenyl]stannane typically involves the reaction of a suitable stannane precursor with the corresponding substituted phenyl compound. One common method involves the use of tributyltin hydride and a halogenated phenyl derivative under specific reaction conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium or copper, to facilitate the formation of the desired organotin compound. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
Tributyl[2-heptyl-5-(non-1-EN-2-YL)phenyl]stannane undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form organotin oxides or other oxidized derivatives.
Reduction: It can participate in reduction reactions, often serving as a reducing agent in organic synthesis.
Substitution: The butyl groups attached to the tin atom can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can be used in coupling reactions, such as Stille coupling, to form carbon-carbon bonds with other organic molecules.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like halides or organometallic reagents. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
Tributyl[2-heptyl-5-(non-1-EN-2-YL)phenyl]stannane has several scientific research applications, including:
Organic Synthesis: It is used as a reagent in various organic synthesis reactions, particularly in the formation of carbon-carbon bonds.
Catalysis: This compound can act as a catalyst or catalyst precursor in various chemical reactions, including polymerization and cross-coupling reactions.
Material Science: It is used in the development of new materials with unique properties, such as organotin-based polymers and coatings.
Biological Studies: Organotin compounds, including this one, are studied for their potential biological activity and effects on living organisms.
Mecanismo De Acción
The mechanism by which Tributyl[2-heptyl-5-(non-1-EN-2-YL)phenyl]stannane exerts its effects depends on the specific reaction or application. In catalytic processes, the tin atom often plays a crucial role in facilitating the reaction by coordinating with other reactants and intermediates. The molecular targets and pathways involved can vary widely, but the tin atom’s ability to form stable bonds with carbon and other elements is a key factor in its reactivity .
Comparación Con Compuestos Similares
Tributyl[2-heptyl-5-(non-1-EN-2-YL)phenyl]stannane can be compared with other organotin compounds, such as:
Tributyltin chloride: A commonly used organotin compound with similar reactivity but different applications.
Triphenyltin hydride: Another organotin compound used in organic synthesis and catalysis.
Tetrabutyltin: A simpler organotin compound with four butyl groups attached to the tin atom.
The uniqueness of this compound lies in its specific substitution pattern on the phenyl ring, which can influence its reactivity and applications compared to other organotin compounds .
Propiedades
Número CAS |
820964-77-0 |
|---|---|
Fórmula molecular |
C34H62Sn |
Peso molecular |
589.6 g/mol |
Nombre IUPAC |
tributyl-(2-heptyl-5-non-1-en-2-ylphenyl)stannane |
InChI |
InChI=1S/C22H35.3C4H9.Sn/c1-4-6-8-10-12-14-20(3)22-18-16-21(17-19-22)15-13-11-9-7-5-2;3*1-3-4-2;/h16,18-19H,3-15H2,1-2H3;3*1,3-4H2,2H3; |
Clave InChI |
UXYWHBMQPVNOBB-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCC1=C(C=C(C=C1)C(=C)CCCCCCC)[Sn](CCCC)(CCCC)CCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


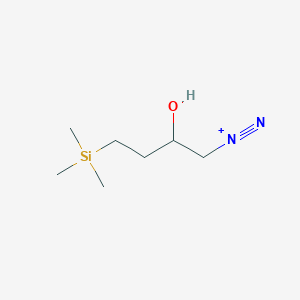
![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]-N-[(2S)-1-amino-3-(4-fluorophenyl)-1-oxopropan-2-yl]butanediamide](/img/structure/B12527885.png)
![1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 3-(1H-pyrazol-4-yl)-, ethyl ester](/img/structure/B12527891.png)
![5-Methyl-3-oxido-[1,2,5]oxadiazolo[3,4-c]quinolin-3-ium-4-one](/img/structure/B12527893.png)
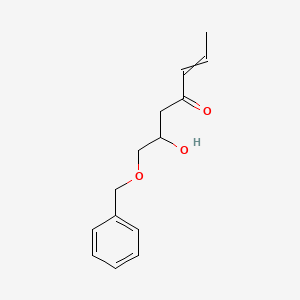
![3-[(5-Fluoro-2,3-dihydro-1H-inden-1-ylidene)methyl]pyridine](/img/structure/B12527898.png)
![3-[2-Chloro-4-(3,3,3-trifluoropropyl)phenoxy]propyl iodide](/img/structure/B12527900.png)
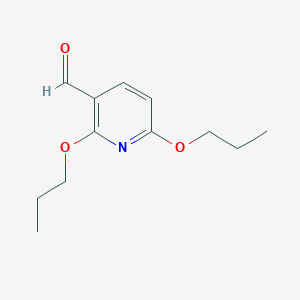
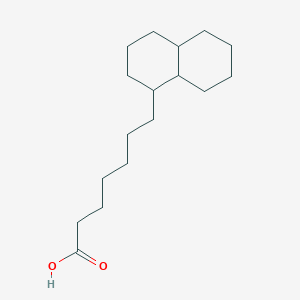
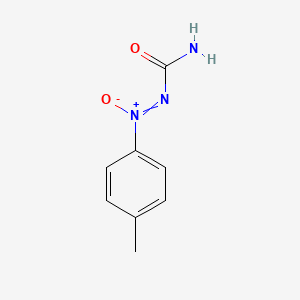
![2'-Hydroxy-1,5'-dipropyl[1,1'-biphenyl]-4(1H)-one](/img/structure/B12527917.png)
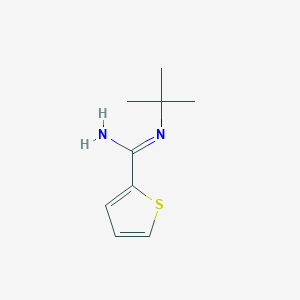
![L-Leucine, N,N'-[1,4-phenylenebis(1-oxo-2,1-ethanediyl)]bis-](/img/structure/B12527922.png)
![1-[Difluoro(2-iodocyclohexyl)methyl]-1H-benzimidazole](/img/structure/B12527935.png)
